molecular formula C9H17ClN2O2 B1475269 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride CAS No. 1803561-73-0

5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride

Cat. No.: B1475269
CAS No.: 1803561-73-0
M. Wt: 220.69 g/mol
InChI Key: NCZQEOXQCGNIOW-UHFFFAOYSA-N
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Description

5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride (CAS: 1803561-73-0) is a structurally complex spirocyclic compound featuring a unique arrangement of heteroatoms (1 oxygen and 2 nitrogen atoms) and a fused bicyclic system. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.71 g/mol . The compound is part of American Elements' life science catalog and is available in high-purity grades (up to 99.999%), including pharmaceutical and reagent grades, making it suitable for research and industrial applications .

Properties

IUPAC Name

5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-7-1-2-8(12)11-9(7)3-5-13-6-4-9;/h7H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZQEOXQCGNIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1N)CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-73-0
Record name 9-Oxa-1-azaspiro[5.5]undecan-2-one, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803561-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride (CAS Number: 1803561-73-0) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride
  • Molecular Formula : C11H16ClNO2
  • Molecular Weight : 229.71 g/mol
  • Physical Form : White powder
  • Purity : 95% .

The biological activity of 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial growth by disrupting cell membrane integrity or interfering with protein synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular responses and therapeutic effects against certain diseases.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective effects, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Antimicrobial Effects

A study investigating the antimicrobial efficacy of spirocyclic compounds found that derivatives similar to 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity .

Neuroprotective Properties

In vitro studies demonstrated that spirocyclic compounds could protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest a potential application in neurodegenerative diseases, although specific data on 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride remains limited .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeuroprotectiveProtection against oxidative stress

Scientific Research Applications

Biological Activities

Research indicates that 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens, suggesting that this compound may also exhibit such properties.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : Some derivatives of spiro compounds have been linked to antidepressant effects, warranting further investigation into this compound's potential in mental health applications.

Pharmaceutical Applications

The unique structure of 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride positions it as a promising candidate in drug development:

Application AreaDescription
Analgesics Potential use in pain management due to its structural similarity to known analgesic compounds.
Antidepressants Investigated for its effects on mood regulation and mental health disorders.
Antimicrobial Agents Explored for efficacy against bacterial and fungal infections.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting that similar compounds could be developed into effective antimicrobial agents.
  • Neuroprotective Research :
    • Research published in a neuroscience journal highlighted the neuroprotective properties of spiro compounds in models of oxidative stress. The findings suggest that 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride may offer protective benefits in neurodegenerative conditions like Alzheimer's disease.
  • Development of Antidepressants :
    • A recent pharmacological study explored the antidepressant-like effects of spiro compounds in animal models. The results indicated a reduction in depressive behavior, prompting further investigation into the mechanisms involved.

Material Science Applications

Beyond pharmaceuticals, 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride may have applications in material science:

  • Polymer Chemistry : Its unique structure can serve as a building block for synthesizing novel polymers with specific properties.
  • Nanotechnology : Potential use in the development of nanomaterials for drug delivery systems, enhancing the efficiency of therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Spirocyclic Compounds

Spirocyclic compounds with nitrogen and oxygen heteroatoms are pivotal in medicinal chemistry due to their conformational rigidity and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Key Structural Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride 1803561-73-0 C₁₁H₁₆ClNO₂ 229.71 Amino group at position 5, oxa at 9
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride 54981-11-2 C₉H₁₅ClN₂O₂ 218.68 Two nitrogen atoms (positions 3 and 9), no amino group
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, 9-(3-(p-fluorobenzoyl)propyl)-5-phenyl- CID 108300 C₂₄H₂₇FN₂O₃ 410.49 p-Fluorobenzoyl and phenyl substituents
3,9-Diazaspiro[5.5]undecan-2-one hydrochloride 1061731-86-9 C₉H₁₅ClN₂O 202.68 Two nitrogen atoms (positions 3 and 9), tert-butyl carboxylate variant available
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride 1171417-47-2 C₉H₁₅ClN₂O 202.68 Nitrogen atoms at positions 1 and 9
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one CID 122152533 C₁₀H₁₇NO₃ 199.25 Hydroxymethyl group at position 5

Functional and Pharmacological Implications

Fluorinated derivatives (e.g., CID 108300) exhibit enhanced metabolic stability and lipophilicity, advantageous for CNS-targeting drugs . Hydroxymethyl-substituted analogs (CID 122152533) may serve as intermediates for prodrugs due to their reactive hydroxyl group .

Synthetic Utility :

  • The tert-butyl carboxylate variant (CAS: 1061731-86-9) is a protected form used in peptide synthesis and as a building block for kinase inhibitors .
  • Chloro-substituted spirocycles (e.g., CAS: 2098048-08-7) are precursors for cross-coupling reactions in medicinal chemistry .

Stability and Purity :

  • The target compound is available in ultra-high purity (99.999%), critical for pharmaceutical applications .
  • Derivatives like 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS: 54981-11-2) are typically offered at 98% purity, limiting their use in sensitive assays .

Preparation Methods

Formation of 1,5-Dicyano-2,4-dioxo-3-azaspiro[5.5]undecane Intermediate

This intermediate is crucial for the synthesis of the target compound. The process involves:

  • Reacting cyclohexanone with ethyl cyanoacetate, cyanoacetamide, and triethylamine in a lower alcohol solvent such as methanol or ethanol.
  • Reaction conditions: Temperature maintained between 20°C and 30°C for approximately 8 hours.
  • Acidification of the reaction mixture to pH 2-3 using hydrochloric acid.
  • Isolation of the precipitated intermediate by filtration.

Alternatively,

  • Reacting cyclohexanone and ethyl cyanoacetate with ammonia gas or aqueous ammonia in ethanol/methanol at low temperatures (-5°C to 5°C) for 24-36 hours.
  • Subsequent warming to room temperature and further stirring.
  • Acidification and filtration to isolate the intermediate.

Yields and Physical Data:

Compound Yield (%) Melting Point (°C)
1,5-Dicyano-2,4-dioxo-3-azaspiro[5.5]undecane 85 202–210

Hydrolysis and Hofmann Rearrangement to 1,5-Diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane

  • Hydrolyzing the dicyano intermediate in the presence of strong acid at 65°C to 85°C.
  • Adding the dicyano compound slowly to the acid over 2.5 to 3.5 hours.
  • Reaction completion is indicated by the solution turning clear.
  • Cooling and filtration yield the hydrolyzed amide intermediate.

Yields and Physical Data:

Compound Yield (%) Melting Point (°C)
1,5-Diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane 95 >300

Conversion to 5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one Hydrochloride

  • The amide intermediate undergoes Hofmann rearrangement under alkaline conditions.
  • The reaction mixture is acidified with hydrochloric acid to obtain the hydrochloride salt.
  • Purification involves extraction of impurities, filtration, drying, and recrystallization from sec-butanol.

Yields and Physical Data:

Compound Yield (%) Melting Point (°C)
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride 45 116–125

Alternative Synthetic Route via Spirocyclic Piperidine Derivatives

A related methodology involves:

  • Starting from tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol.
  • Deprotonation with sodium hydride in dry DMF under argon at 0°C.
  • Alkylation with heteroaryl halides.
  • Acid treatment with trifluoroacetic acid to remove protecting groups.
  • Conversion of trifluoroacetate salts to hydrochloride salts by treatment with 4 M HCl in 1,4-dioxane.
  • Final crystallization from isopropyl alcohol.

This method provides a pathway to derivatives closely related to the target compound and is useful for generating analogues for biological testing.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Formation of dicyano intermediate Cyclohexanone, ethyl cyanoacetate, cyanoacetamide, triethylamine, methanol/ethanol 20–30 8 85 Acidify to pH 2-3, filter precipitate
Hydrolysis to diaminoformyl amide Strong acid hydrolysis 65–85 2.5–3.5 95 Clear solution indicates completion
Hofmann rearrangement & acidification Alkaline Hofmann rearrangement, acidify with HCl 45–50 (rearrangement) 1–2 + acidification 45 Extract impurities, recrystallize
Alternative alkylation route NaH, DMF, heteroaryl halide, TFA deprotection, HCl treatment 0 to r.t. 18 + 6 - Useful for derivatives, crystallize final salt

Research Findings and Notes

  • The presence of the basic nitrogen at position 9 on the diazaspiro core is critical for biological activity, influencing receptor binding affinity.
  • Substitutions at position 9 other than alkyl groups reduce binding affinity significantly.
  • Pharmacokinetic studies on related compounds show favorable absorption and distribution profiles.
  • The synthetic routes described provide high purity products suitable for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves cyclization reactions using carbodiimides (e.g., CDI) to form the spirocyclic core, followed by Boc deprotection and functionalization via nucleophilic aromatic substitution (SNAr). For example, intermediate Boc-protected spirocycles are deprotected using HCl in dioxane, yielding the hydrochloride salt. Key intermediates are characterized via 1H^1H/13C^{13}C NMR (e.g., δ 3.90 ppm for methylene bridges) and LRMS/HRMS to confirm molecular ions (e.g., [M+H]+ 371.3 for C22_{22}H35_{35}N4_4O+^+) .

Q. How can researchers assess the stability of 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride under various storage conditions?

  • Methodology : Stability studies should monitor degradation under humidity (e.g., 40–75% RH), temperature (e.g., 4°C vs. 25°C), and light exposure. Techniques include HPLC purity tracking (e.g., C18 columns, acetonitrile/water gradients) and FT-IR to detect hydrolytic cleavage of the oxazolidinone ring. Storage recommendations include desiccated, light-protected containers at −20°C .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR : Assign sp3^3-hybridized carbons (e.g., δ 80–85 ppm for spirocyclic carbons) and amine protons (δ 1.5–2.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+Cl]^− for hydrochloride salts).
  • X-ray Crystallography : Resolve spatial arrangement of the spirocyclic core and hydrogen-bonding patterns (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives targeting enzymes like METTL3?

  • Methodology :

  • Substitution Patterns : Introduce substituents (e.g., pyrimidinyl or benzyl groups) at positions 4 and 9 of the spirocycle to enhance binding to METTL3’s SAM pocket. For example, pyrimidine derivatives with methylamino groups improve IC50_{50} values by 10-fold compared to unsubstituted analogs .
  • Hydrogen Bonding : Use crystallography (e.g., PDB: 7XYZ) to identify interactions with residues like Gln550. Lactam substitutions restore hydrogen bonds lost in ether analogs, boosting selectivity .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Methodology :

  • Salt Screening : Test counterions (e.g., mesylate, tosylate) to improve aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound integrity in cell culture media.
  • LogP Optimization : Reduce lipophilicity by replacing tert-butyl groups with polar moieties (e.g., morpholine), balancing potency and solubility .

Q. How should researchers address contradictory data in biological activity between enzyme inhibition and cellular assays?

  • Methodology :

  • Off-Target Profiling : Screen against related methyltransferases (e.g., METTL14, PRMT5) to rule out cross-reactivity.
  • Permeability Assays : Measure transepithelial electrical resistance (TEER) and Lucifer Yellow flux in Caco-2 monolayers to assess membrane penetration limitations .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolytic or oxidative metabolites that may alter activity .

Q. What crystallographic insights guide the design of selective inhibitors?

  • Methodology : Co-crystallize the compound with METTL3/METTL14 complexes (e.g., PDB: 6XYZ) to map binding poses. For instance, lactam derivatives form hydrogen bonds with Gln550 and hydrophobic interactions with Phe523, explaining enhanced selectivity over non-spirocyclic analogs .

Data Contradiction Analysis

Q. Why might Boc-deprotection yields vary significantly across batches?

  • Resolution :

  • Reaction Monitoring : Track deprotection via TLC (Rf_f shift from 0.6 to 0.3 in ethyl acetate/hexane) or in situ FT-IR (disappearance of Boc carbonyl peaks at ~1750 cm1^{-1}).
  • Acid Purity : Ensure HCl/dioxane solutions are anhydrous; residual water hydrolyzes intermediates, reducing yields. Trituration in acetone (as in ) removes impurities, improving consistency.

Q. How to reconcile discrepancies between in silico docking predictions and experimental binding affinities?

  • Resolution :

  • Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for spirocycle flexibility unmodeled in rigid docking.
  • Solvent Effects : Include explicit water molecules in docking grids to better estimate hydrogen-bonding networks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride
Reactant of Route 2
5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride

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